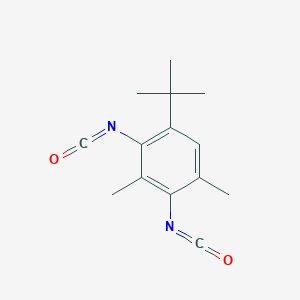
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzene, characterized by the presence of two isocyanate groups and two methyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- typically involves the reaction of 1-(1,1-dimethylethyl)-2,4-dimethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate compound. The reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{18}\text{N}_2\text{O}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols.
化学反应分析
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of methyl groups.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the oxidation of methyl groups.
科学研究应用
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
作用机制
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups react with nucleophiles to form addition products.
Polymerization: The compound can undergo polymerization reactions to form high molecular weight polymers.
相似化合物的比较
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Lacks the isocyanate groups, making it less reactive.
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Contains a vinyl group instead of isocyanate groups, leading to different reactivity and applications.
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in the production of polymers and advanced materials.
属性
CAS 编号 |
94594-36-2 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-tert-butyl-2,4-diisocyanato-3,5-dimethylbenzene |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-11(14(3,4)5)13(16-8-18)10(2)12(9)15-7-17/h6H,1-5H3 |
InChI 键 |
KUJDBYRULQAREX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
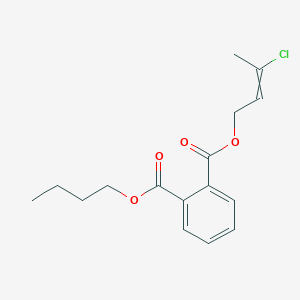
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
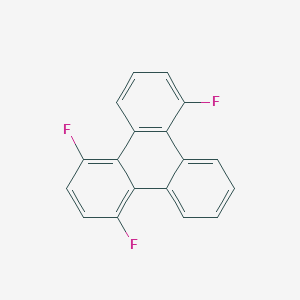
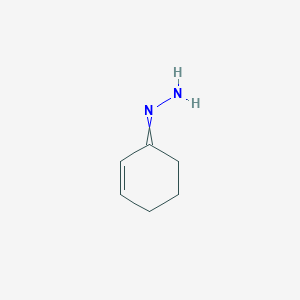
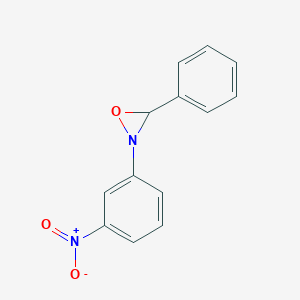
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)

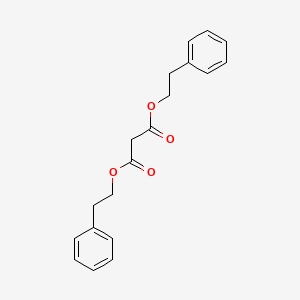
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
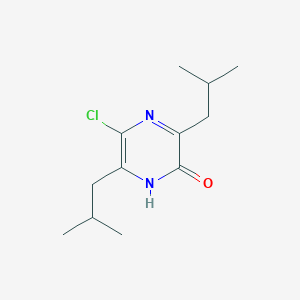

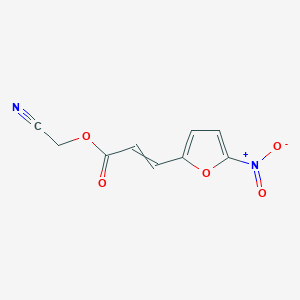
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
